6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H19ClN4 |
|---|---|
Molecular Weight |
242.75 g/mol |
IUPAC Name |
N-(6-chloro-2-methylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19ClN4/c1-4-16(5-2)7-6-13-11-8-10(12)14-9(3)15-11/h8H,4-7H2,1-3H3,(H,13,14,15) |
InChI Key |
RCZRGPOFWPBCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC(=N1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 6-chloro-2-methylpyrimidine with diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared in Table 1, focusing on substituents at positions 2, 4, and 6 of the pyrimidine core.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Diethylaminoethyl Group: The tertiary amine in the target compound may enhance blood-brain barrier penetration compared to simpler amines (e.g., dimethyl or unsubstituted -NH₂) .
- Dimethoxyethyl Group : Improves aqueous solubility via ether oxygen hydrogen bonding, useful for formulations requiring higher bioavailability .
- Dimethylamine : Simplifies synthesis but reduces lipophilicity, often used as a scaffold for further functionalization .
Biological Activity
6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine is a synthetic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : C₉H₁₄ClN₃
- Molecular Weight : 201.68 g/mol
- CAS Number : 6086-80-2
Antibacterial Activity
Research has indicated that compounds similar to 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine exhibit significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 8.33 |
| Compound D | Pseudomonas aeruginosa | 13.40 |
These findings suggest that modifications in the structure of pyrimidine derivatives can lead to enhanced antibacterial activity, particularly through the introduction of electron-donating or electron-withdrawing groups on the aromatic ring .
Antifungal Activity
The antifungal properties of similar compounds have also been evaluated, revealing activity against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The reported MIC values indicate moderate to good antifungal activity.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound E | Candida albicans | 16.69 |
| Compound F | Fusarium oxysporum | 56.74 |
The structural features contributing to antifungal activity include the presence of halogen atoms and specific functional groups that enhance interaction with fungal cell membranes .
The biological activity of 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine is believed to be linked to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for fungal growth. The presence of the diethylamino group is particularly significant as it may enhance membrane permeability, facilitating better access to intracellular targets.
Structure-Activity Relationship (SAR)
Studies on SAR have shown that variations in the substituents on the pyrimidine ring can significantly affect the biological potency of these compounds. For instance, the introduction of different alkyl groups or halogens can modulate both antibacterial and antifungal activities.
Key Findings:
- Electron-donating groups tend to increase antibacterial efficacy.
- Halogen substitutions enhance antifungal properties.
Case Studies
Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings. For example, a study by Zhang et al. demonstrated that a related compound significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using 6-chloro-2-methylpyrimidin-4-amine as a core scaffold. Alkylation of the amine group with 2-(diethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like over-alkylation .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Characterization Workflow :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., diethylaminoethyl chain integration at δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar pyrimidine ring with chloro and methyl substitutions. Compare with reported pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidin-4-amine, CCDC 905173) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~283.2 for [M+H]⁺).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Risk Mitigation :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of chloro-substituted aromatic amines.
- Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How do crystallographic data inform the electronic and steric effects of the diethylaminoethyl side chain on molecular interactions?
- Analysis : X-ray diffraction reveals conformational flexibility in the diethylaminoethyl group, which may influence binding to biological targets (e.g., enzymes). Compare torsion angles with rigid analogs (e.g., N-aryl substitutions) to assess steric hindrance .
- Implications : Flexible side chains enhance solubility but may reduce target specificity.
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine analogs?
- Case Study : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows inactivity, evaluate assay conditions:
- Cell line variability (e.g., HeLa vs. MCF-7).
- Solubility differences (DMSO vs. aqueous buffers).
- Metabolite interference (e.g., cytochrome P450 activation) .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Approach : Use DFT calculations (Gaussian 16) to model transition states for nucleophilic substitution or oxidation reactions. Compare activation energies with experimental kinetic data .
- Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Q. What chromatographic techniques optimize separation of this compound from structurally similar byproducts?
- Method : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Gradient elution (20–80% acetonitrile over 20 min) resolves peaks for the target compound and methylated byproducts .
Q. How does the trifluoromethylbenzamide moiety in related compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) enhance metabolic stability?
- Mechanism : The trifluoromethyl group increases lipophilicity (logP) and blocks oxidative metabolism. Compare metabolic half-lives (t₁/₂) in microsomal assays with non-fluorinated analogs .
Methodological Tables
Table 1 : Comparative Crystallographic Data for Pyrimidine Derivatives
| Compound | CCDC Code | Bond Length (Å) | Torsion Angle (°) | Reference |
|---|---|---|---|---|
| 2-Chloro-6-methylpyrimidin-4-amine | 905173 | C-Cl: 1.73 | N-C-C-N: 120.5 | |
| 6-Chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine | – | C-Cl: 1.74 | N-C-C-N: 118.9 |
Table 2 : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | 45.2 | 25 | |
| Ethanol | 12.8 | 25 | |
| Water | <0.1 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
